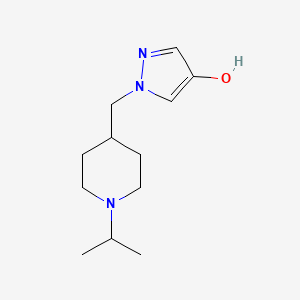

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Description

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is a pyrazole derivative featuring a pyrazol-4-ol core substituted with a methyl group linked to a 1-isopropylpiperidine moiety.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazoles with piperidine, aryl, or alkyl substituents) suggest applications in medicinal chemistry, particularly as kinase inhibitors or CNS-targeting agents due to the piperidine scaffold’s prevalence in neuroactive compounds .

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazol-4-ol |

InChI |

InChI=1S/C12H21N3O/c1-10(2)14-5-3-11(4-6-14)8-15-9-12(16)7-13-15/h7,9-11,16H,3-6,8H2,1-2H3 |

InChI Key |

RNMIFWNVFWDBJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)CN2C=C(C=N2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol involves several steps. One common method includes the reaction of 1-isopropylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then reacted with hydrazine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Steric Effects: The piperidine ring introduces significant steric bulk, which may hinder binding to flat binding pockets but improve selectivity for targets requiring voluminous substituents .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 1-(4-chlorophenyl)-1H-pyrazol-4-ol) increase the acidity of the hydroxyl group, as evidenced by downfield NMR shifts in similar compounds (e.g., 1-(2,4-dinitrophenyl) derivatives ).

Biological Activity

1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a compound with the chemical formula C₁₂H₂₁N₃O, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an isopropylpiperidine moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the realm of kinase inhibition and cancer therapy.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, exhibit significant anticancer activity. A study highlighted the effectiveness of pyrazole derivatives as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this pyrazole have shown promising results against rearranged during transfection (RET) kinase, which is implicated in several cancers. The compound exhibited low nanomolar IC50 values, indicating potent inhibitory activity against RET and its solvent-front mutant variants .

The mechanism by which 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol exerts its biological effects is primarily through the inhibition of specific kinases. This inhibition disrupts signaling pathways crucial for tumor growth and survival. Studies have demonstrated that the compound can effectively block RET-mediated signaling, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies reveal that 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol possesses favorable absorption characteristics. It has been reported to achieve oral bioavailability rates around 30%, which is critical for its therapeutic application . Additionally, studies suggest that the compound has a manageable safety profile, with no significant adverse effects noted in preclinical models.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.